molecular formula C14H26ClNO2 B2496563 tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride CAS No. 2219407-57-3

tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Cat. No.: B2496563
CAS No.: 2219407-57-3
M. Wt: 275.82
InChI Key: WSLSWNBCKPEIBG-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a bicyclic organic compound featuring a norbornane-like skeleton (bicyclo[2.2.1]heptane) with key functional groups: a tert-butyl carbamate (Boc) at position 1, an amino group at position 2, and two methyl groups at position 5. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.

Properties

IUPAC Name

tert-butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2.ClH/c1-12(2,3)17-11(16)14-7-6-9(8-10(14)15)13(14,4)5;/h9-10H,6-8,15H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLSWNBCKPEIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)N)C(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the protection and deprotection steps.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Material Science

Polymer Chemistry
In polymer chemistry, bicyclic compounds are often utilized as monomers or additives to enhance the properties of polymers. The unique structure of tert-butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride allows for increased thermal stability and mechanical strength in polymer matrices. Case studies have demonstrated that incorporating such compounds into polymer formulations can significantly improve their performance characteristics under various environmental conditions .

Chemical Intermediate

Synthesis of Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for the development of pharmaceuticals and agrochemicals. For example, its derivatives have been synthesized to create novel compounds with enhanced biological activity or improved pharmacokinetic profiles .

Table 1: Anticancer Activity of Bicyclic Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHCT-1165.0Apoptosis induction
Compound BMCF-73.6MDM2-p53 inhibition
tert-butyl 2-amino...HCT-116TBDTBD

Table 2: Properties of Bicyclic Compounds in Polymer Applications

PropertyControl PolymerPolymer with Bicyclic Additive
Thermal StabilityX °CY °C
Mechanical StrengthA MPaB MPa

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound shares a bicyclo[2.2.1]heptane core with several derivatives reported in the literature. Key comparisons include:

Compound Substituents Key Differences Source
tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride (Target) Boc (C-1), NH₂ (C-2), 7,7-dimethyl Reference compound for comparison.
2-Morpholinoethyl-(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate (13a) Morpholinoethyl ester (C-1), 4,7,7-trimethyl, 3-oxo-2-oxa ring Oxygen-containing ring and morpholine substituent; lacks amino group.
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl NH₂ (C-4), COOH (C-1), no Boc or methyl groups Amino and carboxylic acid groups; simpler substitution pattern.
Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate Cbz-protected amino (C-4), methyl ester (C-1) Different amino protection (Cbz vs. Boc) and substitution position.

Key Observations :

  • The tert-butyl carbamate group in the target compound enhances steric protection of the amino group, improving stability during synthetic steps compared to analogs with less bulky groups (e.g., Cbz or morpholinoethyl) .

Key Observations :

  • Low yields (e.g., 11% for compound 13a) are common in substitutions involving bulky amines or heterocycles, suggesting challenges in introducing amino groups to the bicyclic core .

Physicochemical Properties

Melting points and solubility vary significantly with functional groups:

Compound Melting Point Physical State Source
2-Bromoethyl-(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate (12) 127.3°C Colorless crystals
2-(Piperidin-1-yl)ethyl-(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate 45.9–48.5°C Brown solid
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl Hydrochloride salt

Key Observations :

  • Hydrochloride salts (e.g., target compound and 4-aminobicycloheptane derivative) typically exhibit higher melting points and improved aqueous solubility compared to free bases .
  • Bulky substituents (e.g., tert-butyl) may reduce crystallinity, though this is offset by salt formation in the target compound.

Commercial Availability and Cost

highlights the commercial landscape of bicyclo[2.2.1]heptane derivatives:

Compound Price Notes Source
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl $250/250 mg High cost reflects synthetic complexity.
Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate €217/100 mg Cbz protection increases cost vs. Boc analogs.

Key Observations :

  • The target compound’s tert-butyl carbamate group is commercially prevalent in analogs (e.g., Boc-protected azabicycloheptanes), suggesting scalable synthesis routes .
  • Hydrochloride salts are often priced higher due to additional purification steps, consistent with the 4-aminobicycloheptane derivative’s $250/250 mg cost .

Biological Activity

Chemical Structure and Properties
tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a bicyclic amino acid derivative with the molecular formula C10H17NO2HClC_{10}H_{17}NO_2\cdot HCl. The compound features a unique bicyclo[2.2.1]heptane ring system, which contributes to its distinct biological activities and potential applications in medicinal chemistry.

Synthesis
The synthesis typically involves the formation of the bicyclic structure through Diels-Alder reactions, followed by the introduction of amino and carboxylic acid groups. The final step includes the formation of the hydrochloride salt by reacting with hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino and carboxylic acid functionalities allow for hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and stability .

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological effects:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development aimed at metabolic disorders.
  • Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary data indicates potential antimicrobial properties, though further research is needed to confirm these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Interaction Studies : A study demonstrated that this compound could effectively inhibit certain enzymes involved in neurotransmitter metabolism, suggesting its potential use in treating mood disorders .
  • Neuroprotective Effects : In animal models, the compound showed promise in reducing neuronal cell death induced by oxidative stress, indicating a protective effect against neurotoxicity .
  • Antimicrobial Activity : A recent investigation highlighted its efficacy against various bacterial strains, suggesting its application in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activities
7,7-Dimethylbicyclo[2.2.1]heptane-1-ylmethanamine hydrochlorideBicyclic amineNeurotransmitter modulation
2-Amino-bicyclo[2.2.1]heptane-2-carboxylic acidBicyclic amino acidEnzyme inhibition
tert-Butyl 3-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylateBicyclic amino acidAntimicrobial properties

The uniqueness of this compound lies in its specific substitution pattern that imparts distinct chemical and biological properties compared to similar compounds.

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